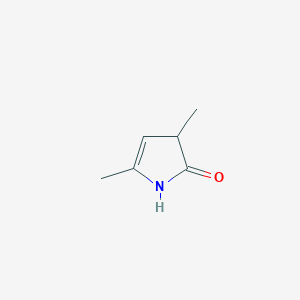
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol
説明
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol is an organic building block . It has a molecular formula of C8H5Cl2F3O2 and a molecular weight of 261.02 g/mol.
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol involves the use of Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3. These are added to the reaction tank at a temperature of 20–35 °C. The resultant mixture is then heated to reflux (75–80 °C) for 20–24 hours .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol can be represented by the formula C8H5Cl2F3O2. The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol include a molecular weight of 261.02 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Organic Synthesis Applications
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol and its derivatives have been explored extensively in the realm of organic synthesis. For instance, Kurosu and Li (2009) demonstrated the efficient activation of this compound for reactions with alcohols and carboxylic acids to transform them into corresponding ethers in excellent yields. This process highlights its utility in protecting groups and immobilization on polymer supports, offering a robust method for modifying alcohols and acids without altering their core structures (Kurosu & Li, 2009).
Catalysis and Activation
The role of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol extends into catalysis, where its derivatives facilitate various chemical transformations. For example, Poon and Dudley (2006) described the use of a stable, neutral organic salt derived from this compound for converting alcohols into benzyl ethers upon warming, showcasing its potential in benzylation reactions to yield good to excellent outcomes (Poon & Dudley, 2006). Similarly, Yamada, Fujita, and Kunishima (2012) developed an acid-catalyzed O-benzylating reagent using a derivative of this compound, emphasizing its efficiency and stability in promoting benzyl ether formations in various functionalized alcohols (Yamada, Fujita, & Kunishima, 2012).
Nucleophilic Trifluoromethoxylation
An innovative application involves the use of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol in nucleophilic trifluoromethoxylation reactions. Duran-Camacho et al. (2021) prepared an isolable pyridinium trifluoromethoxide salt from this compound, proving its effectiveness as a trifluoromethoxide source for SN2 reactions. This process enables the formation of trifluoromethyl ethers, underlining the compound's significant role in introducing trifluoromethoxy groups into organic molecules (Duran-Camacho et al., 2021).
Safety and Hazards
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is recommended to wash with plenty of water .
特性
IUPAC Name |
[2,6-dichloro-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJPIQFBNOCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238981 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
886503-04-4 | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6,7,8-Tetrahydro-4H-thieno[3,2-b]indole](/img/structure/B3360190.png)
![5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole](/img/structure/B3360191.png)




![2-[(4-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B3360230.png)
![2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid](/img/structure/B3360233.png)
![2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methylphenyl)propanoic acid](/img/structure/B3360239.png)



